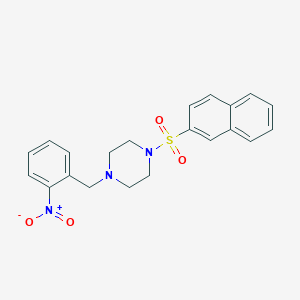![molecular formula C20H9I2N3O2 B10879078 2,7-Diiodo-11-nitrodibenzo[a,c]phenazine](/img/structure/B10879078.png)
2,7-Diiodo-11-nitrodibenzo[a,c]phenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Diiodo-11-nitrodibenzo[a,c]phenazine is a complex organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry . The unique structure of this compound, characterized by the presence of iodine and nitro groups, makes it a compound of interest for scientific research and industrial applications.
Preparation Methods
The synthesis of 2,7-Diiodo-11-nitrodibenzo[a,c]phenazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps :
Iodination: The addition of iodine atoms at the 2 and 7 positions of the phenazine ring.
The reaction conditions often involve the use of strong acids and oxidizing agents. For example, nitration can be achieved using concentrated nitric acid and sulfuric acid, while iodination may require iodine and a suitable oxidizing agent such as hydrogen peroxide .
Chemical Reactions Analysis
2,7-Diiodo-11-nitrodibenzo[a,c]phenazine undergoes various chemical reactions, including:
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reduction of the nitro group yields 2,7-Diiodo-11-aminodibenzo[a,c]phenazine, while substitution of iodine atoms can lead to various derivatives with different functional groups .
Scientific Research Applications
2,7-Diiodo-11-nitrodibenzo[a,c]phenazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,7-Diiodo-11-nitrodibenzo[a,c]phenazine involves its interaction with specific molecular targets and pathways. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The iodine atoms may also play a role in modulating the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
2,7-Diiodo-11-nitrodibenzo[a,c]phenazine can be compared with other similar compounds, such as:
Dibenzo[a,c]phenazine: Lacks the nitro and iodine groups, resulting in different chemical and biological properties.
2,7-Diiododibenzo[a,c]phenazine: Similar structure but without the nitro group, leading to variations in reactivity and applications.
11-Nitrodibenzo[a,c]phenazine:
The presence of both nitro and iodine groups in this compound makes it unique and provides opportunities for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C20H9I2N3O2 |
|---|---|
Molecular Weight |
577.1 g/mol |
IUPAC Name |
2,7-diiodo-11-nitrophenanthro[9,10-b]quinoxaline |
InChI |
InChI=1S/C20H9I2N3O2/c21-10-1-4-13-14-5-2-11(22)8-16(14)20-19(15(13)7-10)23-17-6-3-12(25(26)27)9-18(17)24-20/h1-9H |
InChI Key |
DZASIQLIIZPAEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=C4C=C(C=CC4=C5C=CC(=CC5=C3N=C2C=C1[N+](=O)[O-])I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine](/img/structure/B10878997.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B10879007.png)
![3-(4-ethoxyphenyl)-5,6-dimethyl-7-(pyridin-3-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10879010.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(phenylsulfonyl)piperazine](/img/structure/B10879013.png)
![(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B10879018.png)
![2-{3-[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10879024.png)
![3-[3-(dimethylamino)propyl]-5-(furan-2-yl)-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B10879038.png)
methanone](/img/structure/B10879042.png)
![3-[11-Imino-12-(2-methoxyphenyl)-11H-benzo[5,6]chromeno[2,3-D]pyrimidin-10(12H)-YL]-1-propanol](/img/structure/B10879048.png)
![1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-3-carboxamide](/img/structure/B10879054.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10879061.png)
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B10879073.png)
![7-benzyl-8-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10879079.png)
